molecular formula C20H16ClNO6S B11396041 ethyl 5-acetyl-2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

ethyl 5-acetyl-2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11396041
M. Wt: 433.9 g/mol
InChI Key: NEDVURPWWBZHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-acetyl-2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a chromenone moiety, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-acetyl-2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Chromenone Moiety: The chromenone moiety can be introduced via a Friedel-Crafts acylation reaction using 6-chloro-4-oxo-4H-chromen-2-carboxylic acid as the acylating agent.

    Coupling Reaction: The final step involves coupling the thiophene derivative with the chromenone derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group of the chromenone moiety using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromenone derivatives.

Scientific Research Applications

Ethyl 5-acetyl-2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The chromenone moiety can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. The compound may also inhibit specific signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Ethyl 5-acetyl-2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate can be compared with similar compounds such as:

    Ethyl 5-acetyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate: Lacks the chloro group, which may affect its reactivity and biological activity.

    Mthis compound: The methyl ester variant, which may have different solubility and pharmacokinetic properties.

    Ethyl 5-acetyl-2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-thiophene-3-carboxylate: Lacks the methyl group, which may influence its steric interactions and binding affinity.

Properties

Molecular Formula

C20H16ClNO6S

Molecular Weight

433.9 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(6-chloro-4-oxochromene-2-carbonyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H16ClNO6S/c1-4-27-20(26)16-9(2)17(10(3)23)29-19(16)22-18(25)15-8-13(24)12-7-11(21)5-6-14(12)28-15/h5-8H,4H2,1-3H3,(H,22,25)

InChI Key

NEDVURPWWBZHPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.